オレイン酸ナトリウム

概要

説明

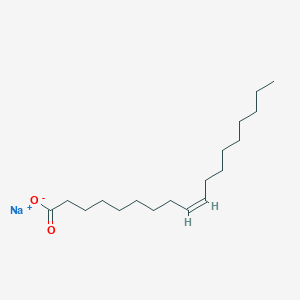

オレイン酸ナトリウムは、モノ不飽和脂肪酸であるオレイン酸のナトリウム塩です。乳化剤、界面活性剤、洗剤として一般的に使用されます。この化合物は、わずかに黄色の粉末で、マイルドな獣脂のような臭いがします。 オレイン酸ナトリウムは水とアルコールに可溶であり、その独特の特性のためにさまざまな産業および科学用途で広く使用されています .

科学的研究の応用

オレイン酸ナトリウムは、科学研究で幅広い用途があります。

化学: さまざまな化学反応や製剤における界面活性剤や乳化剤として使用されます。

生物学: 脂質膜やミセル形成の研究に使用されます。

医学: 抗生物質の効力を高め、バイオフィルムの形成を阻害する可能性について調査されています。

作用機序

オレイン酸ナトリウムは、主にその界面活性剤の特性を通じてその効果を発揮します。それは、確立されたバイオフィルムを不安定化させることで、バイオフィルムの完全性を破壊し、抗生物質の浸透を高めます。この作用は、脂質膜との相互作用とミセルの形成を介して仲介されます。 さらに、オレイン酸ナトリウムは、肝細胞でステアトーシスと炎症を誘発する可能性があり、Toll様受容体2や核因子κBなどの経路が関与しています .

類似の化合物:

ステアリン酸ナトリウム: 脂肪酸の別のナトリウム塩で、界面活性剤や乳化剤として同様に使用されます。

パルミチン酸ナトリウム: パルミチン酸のナトリウム塩で、石鹸や洗剤にも使用されます。

ラウリン酸ナトリウム: ラウリン酸のナトリウム塩で、パーソナルケア製品によく使用されます。

独自性: オレイン酸ナトリウムは、そのモノ不飽和構造により、ステアリン酸ナトリウムなどの飽和脂肪酸塩と比較して、融点が低く、水への溶解性が高いなどの特定の特性を備えています .

生化学分析

Biochemical Properties

Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Molecular Mechanism

The molecular mechanism of Sodium Oleate primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and Sodium Oleate’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Sodium Oleate is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase

準備方法

合成経路と反応条件: オレイン酸ナトリウムは、通常、オレイン酸を水酸化ナトリウムで中和することにより合成されます。反応はアルコール溶液中で行われ、生成物は溶媒を蒸発させることによって得られます。反応は以下の式で表すことができます。

C18H34O2+NaOH→C18H33NaO2+H2O

工業的生産方法: 工業的な設定では、オレイン酸ナトリウムは、オレイン酸を含む脂肪や油をけん化することによって生成されます。 このプロセスには、脂肪または油を水酸化ナトリウムで加熱し、続いて得られたオレイン酸ナトリウムを精製および乾燥することが含まれます {_svg_3}.

反応の種類:

中和: オレイン酸ナトリウムは、オレイン酸を水酸化ナトリウムで中和することによって生成されます。

加水分解: オレイン酸ナトリウムは、オレイン酸と水酸化ナトリウムを生じる加水分解を受ける可能性があります。

酸化: オレイン酸ナトリウムは、アルデヒドやケトンを含むさまざまな酸化生成物を生成するために酸化される可能性があります。

一般的な試薬と条件:

中和: 水酸化ナトリウムが試薬として使用されます。

加水分解: 水は酸性または塩基性条件で使用されます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。

生成される主な生成物:

中和: オレイン酸ナトリウムと水。

加水分解: オレイン酸と水酸化ナトリウム。

類似化合物との比較

Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.

Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.

Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.

Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .

特性

| { "Design of the Synthesis Pathway": "Sodium oleate can be synthesized by the saponification of oleic acid with sodium hydroxide.", "Starting Materials": ["Oleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "1. Dissolve oleic acid in water.", "2. Slowly add sodium hydroxide to the solution while stirring.", "3. Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "4. Allow the mixture to cool to room temperature.", "5. Add more water to the mixture and stir vigorously to separate the sodium oleate from the aqueous layer.", "6. Collect the sodium oleate by filtration and wash it with water.", "7. Dry the sodium oleate in a vacuum oven at 60°C." ] } | |

CAS番号 |

143-19-1 |

分子式 |

C18H34O2.Na C18H34NaO2 |

分子量 |

305.5 g/mol |

IUPAC名 |

sodium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChIキー |

ZQCUDFIHJAXGTP-KVVVOXFISA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |

不純物 |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |

密度 |

greater than 1.1 at 68 °F (USCG, 1999) |

melting_point |

455 °F (USCG, 1999) 232-235 °C |

| 143-19-1 | |

物理的記述 |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid White solid; [Merck Index] Light tan solid; [CAMEO] |

溶解性 |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |

同義語 |

osteum sodium oleate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?

A2: Sodium oleate effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []

Q2: How does sodium oleate impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?

A3: Sodium oleate significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the sodium oleate molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by sodium oleate, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []

Q3: What is the molecular formula and weight of sodium oleate?

A3: Sodium oleate has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.

Q4: Are there any spectroscopic techniques used to characterize sodium oleate and its interactions?

A5: Yes, several spectroscopic techniques are employed to characterize sodium oleate and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of sodium oleate on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with sodium oleate. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with sodium oleate, providing insights into the adsorption process. []

Q5: How does the concentration of sodium oleate affect its performance in various applications?

A6: The concentration of sodium oleate plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of sodium oleate is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal sodium oleate concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing sodium oleate concentration for specific applications to achieve desired outcomes.

Q6: Does sodium oleate exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?

A7: While sodium oleate itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, sodium oleate's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, sodium oleate's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.

Q7: Has computational chemistry been used to study sodium oleate?

A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of sodium oleate's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between sodium oleate and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of sodium oleate in solution, providing valuable information for applications like drug delivery and material science.

Q8: How do structural modifications of sodium oleate or its analogs influence their activity?

A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of sodium oleate analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, sodium oleate (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] Sodium oleate effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of sodium oleate and its analogs across various applications.

Q9: Are there any specific challenges related to the stability of sodium oleate, and how are these addressed in formulations?

A10: Sodium oleate, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for sodium oleate, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating sodium oleate within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)